![molecular formula C18H21N3O2 B5503824 N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)

N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the treatment of hydrazones with dicyclohexylcarbodiimide and reactions with norbornene and norbornadiene to afford Diels-Alder adducts. These adducts can decompose to yield γ-oxoketenes and β-lactones, indicating the complexity and versatility of the synthetic pathways involved in creating such compounds (Christl et al., 1990).

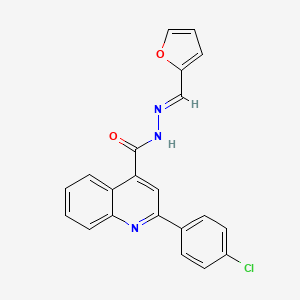

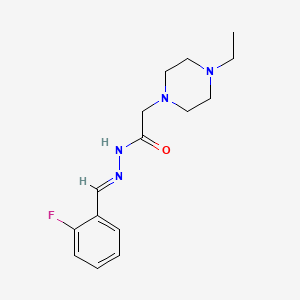

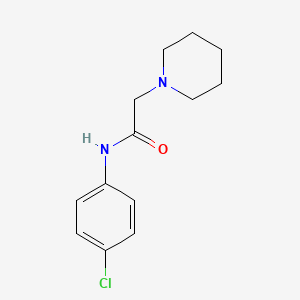

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction studies, reveal detailed insights into the molecular conformation, bond lengths, and angles, crucial for understanding the compound's reactivity and interactions. For instance, studies on related compounds have shown tautomerism and conformational characteristics through X-ray diffraction and DFT calculations, providing a foundation for predicting the behavior of N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide (Grassi et al., 2002).

Chemical Reactions and Properties

The compound's chemical reactions highlight its reactivity with various substrates. For example, the reaction with norbornene and norbornadiene through Diels-Alder mechanisms indicates its potential in cycloaddition reactions, which are foundational in organic synthesis (Christl et al., 1990). Such reactions underscore the compound's utility in synthesizing complex molecular architectures.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for handling and application in various chemical processes. Although specific data on this compound is not available, related studies on structural and physical characteristics provide insights into how these properties might influence its chemical behavior and applications (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for its application in synthesis and material science. Studies on similar compounds suggest that this compound may exhibit interesting reactivity patterns that could be exploited in organic synthesis and the development of new materials (Hyster & Rovis, 2010).

科学的研究の応用

Hydrogen Bonding and Structural Analysis

The study by Kubicki et al. (2000) focuses on the hydrogen bonding in anticonvulsant enaminones, providing insights into molecular structures and interactions. Although not directly mentioning N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, this research highlights the importance of hydrogen bonding in similar compounds, which could be relevant for understanding the properties and applications of the compound (Kubicki, Bassyouni, & Codding, 2000).

Catalytic and Synthetic Applications

Research by Hyster and Rovis (2010) on the rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation showcases a method potentially applicable to synthesizing derivatives of this compound. This study underlines the versatility of benzamides in catalytic reactions, which can lead to novel scaffolds in medicinal chemistry (Hyster & Rovis, 2010).

Synthesis of Cyclic Dipeptidyl Ureas

Sañudo et al. (2006) developed a new class of cyclic dipeptidyl ureas, showcasing the synthetic versatility of compounds involving cyclohexyl and benzamide components. This research demonstrates the potential for creating biologically active compounds that could have applications in drug development (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Radical Cyclization for Spirocyclohexadienones

Gonzalez-Lopez de Turiso and Curran (2005) explored a radical cyclization approach to spirocyclohexadienones, a method that could be applicable to synthesizing structurally complex derivatives of this compound. This research points towards innovative synthetic routes for complex molecular architectures (Gonzalez-Lopez de Turiso & Curran, 2005).

Transition-Metal Free Synthesis of Arylbenzoxazoles

Cao et al. (2014) described a transition-metal-free method for synthesizing 2-arylbenzoxazoles from cyclohexanones and benzamides, indicating a potential pathway for the eco-friendly synthesis of benzoxazole derivatives of this compound. This approach highlights the importance of sustainable chemistry in synthesizing novel compounds (Cao, Cheng, Bai, Liu, & Deng, 2014).

特性

IUPAC Name |

N-cyclohexyl-4-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-7-12-17(21-20-13)23-16-10-8-14(9-11-16)18(22)19-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHDYPCMZWAJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5503753.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)

![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)

![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)

![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)

![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)

![2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5503790.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5503796.png)

![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)

![methyl 2-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5503822.png)

![5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)